1-Hydroxypyrene Glucuronide
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-pyren-1-yloxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O7/c23-17-18(24)20(21(26)27)29-22(19(17)25)28-14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9,17-20,22-25H,(H,26,27)/t17-,18-,19+,20-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUCREAQPYGLZLI-SXFAUFNYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)OC5C(C(C(C(O5)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40912310 | |
| Record name | 1-Hydroxypyrene β-D-Glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40912310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154717-05-2 | |
| Record name | 1-Hydroxypyrene glucuronide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154717-05-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Hydroxypyrene β-D-Glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40912310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance of Polycyclic Aromatic Hydrocarbon Pah Metabolism in Environmental Health Research
Polycyclic aromatic hydrocarbons (PAHs) are a class of chemicals that are ubiquitous in the environment, originating from both natural and anthropogenic sources such as fossil fuel combustion and tobacco smoke. Human exposure to PAHs is a significant concern for public health due to the carcinogenic and mutagenic properties of some of these compounds. researchgate.net The study of PAH metabolism is fundamental to understanding their mechanisms of toxicity and for assessing exposure through biological monitoring.
When PAHs enter the body, they undergo a series of metabolic processes primarily aimed at increasing their water solubility to facilitate excretion. wikipathways.org This biotransformation is typically divided into two phases. In Phase I, enzymes such as cytochrome P450s introduce or expose functional groups on the PAH molecule. wikipathways.org For pyrene (B120774), this initial step predominantly yields 1-hydroxypyrene (B14473) (1-OHP). taylorandfrancis.com While this process is a prerequisite for detoxification, some intermediate metabolites can be highly reactive and capable of binding to cellular macromolecules like DNA, which is a critical event in the initiation of cancer.
Phase II reactions involve the conjugation of the Phase I metabolites with endogenous molecules, a process that further increases their water solubility and prepares them for elimination from the body. uomus.edu.iq It is within this context that 1-OHPG emerges as a key urinary biomarker. nih.gov The measurement of PAH metabolites in urine, such as 1-OHPG, provides an indication of the internal dose of the parent compounds and is a widely used tool in environmental and occupational health studies to assess recent PAH exposure. nih.govszu.cz
The Role of Glucuronidation in Xenobiotic Biotransformation Pathways
Glucuronidation is a major Phase II metabolic pathway for a vast array of foreign compounds (xenobiotics), including drugs and environmental pollutants, as well as endogenous substances. uomus.edu.iquef.fi This process is considered the most significant conjugation reaction in xenobiotic metabolism due to its high capacity and the wide variety of functional groups it can act upon. uef.fijove.com The reaction involves the transfer of a glucuronic acid moiety from the activated coenzyme, uridine-5'-diphospho-α-D-glucuronic acid (UDPGA), to a substrate. uomus.edu.iq This transfer is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). jove.com
The addition of the highly polar glucuronic acid group dramatically increases the water solubility of the xenobiotic, which is essential for its excretion from the body, primarily via urine or bile. uomus.edu.iqjove.com In the case of pyrene (B120774) metabolism, the 1-hydroxypyrene (B14473) formed during Phase I is conjugated with glucuronic acid to produce 1-hydroxypyrene glucuronide. This conversion of a lipophilic compound into a hydrophilic conjugate is a critical detoxification step, as it generally terminates the biological activity of the xenobiotic and facilitates its rapid removal from the body. uef.fi While glucuronidation is typically a detoxification process, there are instances where glucuronide conjugates can be biologically active. nih.gov
Historical Overview of 1 Hydroxypyrene Glucuronide As a Research Analyte
The use of 1-hydroxypyrene (B14473) as a biomarker for PAH exposure was first proposed in the mid-1980s. au.dk Early research focused on measuring 1-hydroxypyrene in urine after enzymatic hydrolysis, a process that cleaves the glucuronide conjugate to release the free 1-OHP. nih.gov This approach was instrumental in establishing the link between occupational exposures, such as in coke oven workers and those in coal gasification plants, and elevated levels of PAH metabolites. nih.govoup.com
Over time, analytical techniques evolved, leading to methods capable of directly measuring the conjugated metabolite, 1-hydroxypyrene glucuronide. oup.com The development of high-performance liquid chromatography (HPLC) coupled with fluorescence detection provided a sensitive and specific means to quantify 1-OHPG without the need for the hydrolysis step. nih.govoup.com This was a significant advancement as it offered a more rapid analysis and provided direct evidence of the primary conjugated metabolite. oup.com
Further refinements in analytical methodology have included the use of immunoaffinity chromatography (IAC) to purify samples, synchronous fluorescence spectroscopy (SFS) for rapid screening, and tandem mass spectrometry (MS/MS) for highly sensitive and specific quantification. nih.govnih.govacs.org These advancements have enabled the detection of 1-OHPG at very low levels, making it possible to assess environmental exposures in the general population, including children, and to study the impact of sources like tobacco smoke and diet. nih.govnih.govcdc.gov The direct measurement of 1-OHPG has been shown to be a reliable biomarker, with studies demonstrating strong correlations between different analytical methods. nih.gov
| Era | Primary Analytical Technique | Key Advancement | Application |
|---|---|---|---|
| Early 1980s-1990s | GC-MS or HPLC after Enzymatic Hydrolysis | Initial identification of 1-OHP as a biomarker. au.dk | Occupational exposure assessment. nih.gov |
| Mid-1990s | HPLC with Fluorescence Detection | Direct measurement of 1-OHPG, eliminating the hydrolysis step. oup.com | More rapid analysis in occupational settings. oup.com |
| Late 1990s-2000s | Immunoaffinity Chromatography (IAC) with SFS or HPLC | Increased specificity and sensitivity for low-level detection. nih.gov | Environmental exposure studies in the general population. nih.gov |
| 2010s-Present | UPLC-MS/MS, CE-MS/MS | High-throughput and highly sensitive analysis. acs.org | Large-scale biomonitoring and studies of specific exposure sources. acs.org |
Current Research Paradigms and Unaddressed Questions in 1 Hydroxypyrene Glucuronide Studies
Precursor Metabolism: Formation of 1-Hydroxypyrene from Pyrene (B120774) in Biological Systems
The initial and rate-limiting step in the biotransformation of pyrene is its oxidation to 1-hydroxypyrene (1-OHP). researchgate.net This reaction is catalyzed by the cytochrome P450 (CYP) family of enzymes. ontosight.aiontosight.ai Specifically, several CYP isoforms, including CYP1A1, CYP1A2, and CYP1B1, are involved in this hydroxylation process. nih.govoup.com Animal studies have demonstrated that pyrene is metabolized to 1-hydroxypyrene, which is then detectable in urine. wikipedia.org In various organisms, including marine polychaetes, 1-hydroxypyrene is the main phase I metabolite of pyrene. au.dk This initial hydroxylation is a crucial activation step, preparing the molecule for subsequent conjugation and excretion. ontosight.aiontosight.ai
UDP-Glucuronosyltransferase (UGT) Isoforms Involved in 1-Hydroxypyrene Glucuronidation
The conjugation of 1-hydroxypyrene with glucuronic acid to form 1-hydroxypyrene glucuronide is a phase II metabolic reaction catalyzed by UDP-glucuronosyltransferases (UGTs). ontosight.aicapes.gov.br This process renders the metabolite more water-soluble, facilitating its elimination from the body. ontosight.ai
Identification and Characterization of Specific UGT Enzyme Activities
Several UGT isoforms have been identified as being active in the glucuronidation of 1-hydroxypyrene. Research has shown that recombinant human UGT1A1, UGT1A3, UGT1A6, UGT1A7, and UGT1A9 can all catalyze the formation of this compound. researchgate.netnih.gov Among these, UGT1A6, UGT1A7, and UGT1A9 have been specifically highlighted for their role in this process. researchgate.netnih.gov Studies using human liver microsomes have confirmed that these enzymes are key players in the hepatic metabolism of 1-hydroxypyrene. researchgate.netnih.gov The UGT1A family of enzymes is known for its broad and overlapping substrate specificity. oup.com
Kinetic Parameters and Substrate Selectivity for 1-Hydroxypyrene Glucuronidation
The kinetic parameters of UGT isoforms for 1-hydroxypyrene glucuronidation have been a subject of detailed investigation. The Michaelis-Menten constant (Km) and maximum velocity (Vmax) values vary among the different UGT isoforms, indicating differences in their affinity and catalytic efficiency for 1-hydroxypyrene.
For instance, recombinant human UGT1A6, UGT1A7, and UGT1A9 exhibit Km values of 45 µM, 12 µM, and 1 µM, respectively, for 1-hydroxypyrene. researchgate.netnih.gov In pooled human liver microsomes, the apparent Km values for 1-hydroxypyrene glucuronidation have been reported to range from 6.9 to 8.6 µM, which aligns with the activities of the high-affinity UGT isoforms. researchgate.netnih.gov Further studies have reported varying Km and Vmax values in rat liver microsomes under different induction conditions, suggesting that exposure to certain chemicals can alter the expression and activity of UGTs involved in pyrene metabolism. nih.gov For example, treatment of rats with 3-methylcholanthrene (B14862) or a polychlorinated biphenyl (B1667301) (PCB) mixture resulted in significantly decreased Km and increased Vmax values for 1-hydroxypyrene glucuronidation. nih.gov
Kinetic Parameters of UGT Isoforms for 1-Hydroxypyrene Glucuronidation
| UGT Isoform | Km (µM) | Source of Data |
|---|---|---|
| Recombinant Human UGT1A6 | 45 | researchgate.netnih.gov |
| Recombinant Human UGT1A7 | 12 | researchgate.netnih.gov |
| Recombinant Human UGT1A9 | 1 | researchgate.netnih.gov |
| Pooled Human Liver Microsomes | 6.9 - 8.6 | researchgate.netnih.gov |
Influence of Genetic Factors on UGT-Mediated this compound Formation in Research Models
Genetic polymorphisms in UGT genes can influence the rate of 1-hydroxypyrene glucuronidation, leading to inter-individual differences in PAH metabolism. nih.govoup.com While polymorphisms in genes encoding the initial phase I enzymes like CYP1A1 and CYP1B1 have shown a strong association with urinary 1-OHPG concentrations, the influence of UGT1A1 polymorphisms has been less consistently observed. nih.govoup.com
One study investigating a Brazilian population found no significant effect of different alleles of UGT1A1*28 on urinary 1-OHPG concentrations. nih.gov However, other research suggests that genetic variations in UGT1A1 can affect the expression and activity of the enzyme, which could potentially impact the glucuronidation of 1-hydroxypyrene. tandfonline.com For example, certain UGT1A1 polymorphisms have been linked to altered risks for diseases when combined with PAH exposure, suggesting a gene-environment interaction. tandfonline.com Further research is needed to fully elucidate the role of specific UGT polymorphisms in the variability of this compound formation.
In Vitro Models for Investigating this compound Biogenesis
In vitro models are essential tools for studying the enzymatic processes involved in the formation of this compound. These models allow for the detailed investigation of enzyme kinetics and the identification of specific enzymes responsible for metabolism.
Hepatic Microsomal and Cytosolic Preparations
Hepatic microsomal preparations are a widely used in vitro system for studying phase I and phase II drug metabolism, including the glucuronidation of 1-hydroxypyrene. researchgate.netnih.govhelsinki.fi Microsomes are vesicles formed from the endoplasmic reticulum of liver cells and contain a high concentration of CYP and UGT enzymes. helsinki.fi
Studies using human liver microsomes have been instrumental in determining the kinetic parameters for 1-hydroxypyrene glucuronidation and identifying the key UGT isoforms involved. researchgate.netnih.gov These preparations allow for controlled experiments where substrate concentrations can be varied to determine enzyme kinetics. researchgate.netnih.gov For instance, a sensitive high-performance liquid chromatography (HPLC) method has been developed to measure 1-hydroxypyrene glucuronidation in human liver microsomes, requiring only a small amount of microsomal protein. researchgate.netnih.gov Rat liver microsomes have also been utilized to synthesize 1-pyrenylglucuronide for use as a standard in analytical methods and to study the induction of UGT enzymes by various chemicals. researchgate.netnih.govnih.gov While cytosolic fractions contain some drug-metabolizing enzymes, microsomal preparations are the primary source for studying UGT activity. helsinki.fi
Recombinant UGT Expression Systems
The biosynthesis of this compound is a conjugation reaction catalyzed by the UDP-glucuronosyltransferase (UGT) superfamily of enzymes. ontosight.ai To identify the specific human UGT isoforms responsible for this biotransformation, researchers utilize recombinant UGT expression systems. These systems involve expressing individual human UGT enzymes in host cells, such as baculovirus-infected insect cells, which allows for the characterization of their substrate specificity and enzyme kinetics in a controlled environment. wikigenes.orgnih.gov
Studies using this approach have successfully identified several human UGT enzymes capable of catalyzing the glucuronidation of 1-hydroxypyrene. The formation of 1-pyrenylglucuronide has been shown to be catalyzed by recombinant human UGT1A6, UGT1A7, and UGT1A9. nih.govresearchgate.net Further research has implicated other isoforms, including UGT1A1, UGT1A5, and UGT3A2, in this metabolic pathway. wikigenes.orgmybiosource.comphysiology.org
Kinetic analyses of these recombinant enzymes have provided insights into their relative efficiencies in metabolizing 1-hydroxypyrene. Notably, UGT1A9 exhibits a very high affinity for 1-hydroxypyrene, as indicated by its low Michaelis constant (Km) value. nih.govresearchgate.net The apparent Km values observed in human liver microsomes (ranging from 6.9 to 8.6 µM) align well with the kinetic parameters of these recombinant enzymes, particularly the high-affinity isoforms. nih.govresearchgate.net
Table 1: Kinetic Parameters of Recombinant Human UGTs for 1-Hydroxypyrene Glucuronidation This interactive table provides kinetic data for specific UGT isoforms.
| UGT Isoform | Km (µM) | Expression System | Reference |
|---|---|---|---|
| UGT1A9 | 1 | Baculovirus-infected insect cells | nih.gov, researchgate.net |
| UGT1A7 | 12 | Baculovirus-infected insect cells | nih.gov, researchgate.net |
| UGT1A6 | 45 | Baculovirus-infected insect cells | nih.gov, researchgate.net |
| UGT1A5 | - | Baculovirus-infected insect cells | wikigenes.org |
| UGT1A1 | - | Not Specified | mybiosource.com |
| UGT3A2 | - | Not Specified | physiology.org |
Km (Michaelis constant) indicates the substrate concentration at which the enzyme reaction rate is half of the maximum velocity (Vmax). A lower Km value suggests a higher affinity of the enzyme for the substrate. Data not available is indicated by "-".
Cultured Cell Line Models
Cultured cell lines provide valuable in vitro models for investigating the metabolic pathways of xenobiotics like pyrene. These models allow for the study of cellular uptake, metabolism, and the factors influencing these processes in an intact cellular system.
Human lymphocyte cultures have been identified as a metabolically competent cell system for studying the biotransformation of polycyclic aromatic hydrocarbons (PAHs). oatext.comoatext.com These cells possess the necessary phase I and phase II enzymes to metabolize compounds like benzo[a]pyrene (B130552), suggesting their utility as a model for investigating the metabolism of other PAHs such as pyrene. oatext.comoatext.com
More specifically, the hamster-derived V79 cell line has been used in studies on the formation of 1-hydroxypyrene-β-D-glucuronide. europa.eu Additionally, liver cancer cell lines are frequently employed in research to understand the expression and regulation of UGT enzymes, which are critical for the glucuronidation process. bournemouth.ac.uk These cell-based assays serve as important tools for characterizing the metabolic capabilities of different cell types and for screening compounds that may modulate UGT activity.
In Vivo Biotransformation Pathways of this compound in Experimental Organisms
In vivo studies using experimental organisms are essential for understanding the complete biotransformation, distribution, and excretion of pyrene metabolites under physiological conditions. These studies have revealed significant species-specific differences in metabolic pathways.
In mammalian models such as rats, the liver is a primary site of pyrene metabolism. Studies have shown that exposure to certain chemicals can induce the expression of UGTs, enhancing the detoxification of 1-hydroxypyrene. For instance, treatment of rats with 3-methylcholanthrene, a known inducer of drug-metabolizing enzymes, leads to a significant increase in the rate of 1-hydroxypyrene glucuronidation in liver microsomes. nih.gov This indicates that the glucuronidation pathway in rats is inducible and plays a key role in the detoxification of pyrene. nih.gov Experiments in pigs have also confirmed that urinary 1-hydroxypyrene is a metabolite following oral administration of pyrene. wikipedia.org
The biotransformation of pyrene has also been extensively studied in aquatic and terrestrial invertebrates, often revealing different metabolic profiles compared to vertebrates.
Marine Polychaete (Nereis virens): In this marine worm, glucuronidation is the most prominent phase II metabolic pathway for pyrene. oup.comnih.gov Following a 5-day exposure to pyrene, this compound constituted 65% of the total pyrene-derived compounds in the gut tissue, confirming it as the major metabolite. nih.gov
Terrestrial Isopods (Porcellio scaber and Oniscus asellus): In contrast to vertebrates and Nereis virens, studies on these terrestrial crustaceans revealed that pyrene is metabolized via sulfate (B86663) and glucoside conjugation. wiley.com Analysis of the hepatopancreas of pyrene-exposed isopods showed the formation of pyrene-1-sulfate and pyrene-1-glucoside, with no detection of pyrene-1-glucuronide, highlighting a distinct metabolic strategy in these organisms. wiley.com
Table 2: Summary of In Vivo Biotransformation Findings in Experimental Organisms This interactive table summarizes the primary metabolic pathways of pyrene in different experimental models.
| Organism | Primary Metabolic Pathway | Key Metabolite(s) | Reference |
|---|---|---|---|
| Rat | Glucuronidation (Inducible) | This compound | nih.gov |
| Pig | Not specified | 1-Hydroxypyrene | wikipedia.org |
| Marine Polychaete (Nereis virens) | Glucuronidation | This compound | oup.com, nih.gov |
| Terrestrial Isopods (Porcellio scaber, Oniscus asellus) | Sulfation and Glucosidation | Pyrene-1-sulfate, Pyrene-1-glucoside | wiley.com |
Comprehensive Sample Preparation Strategies for Diverse Research Matrices
Effective sample preparation is paramount for removing interfering substances from complex matrices like urine and concentrating the analyte of interest, thereby improving the accuracy and sensitivity of quantification.
Solid-Phase Extraction (SPE) is a widely implemented technique for the purification and concentration of 1-OHPG from urine samples. nih.gov The choice of sorbent is crucial for effective isolation. Due to the high polarity of 1-OHPG, standard reversed-phase SPE alone may not be sufficient for adequate retention and cleanup. nii.ac.jp A significant advancement has been the use of mixed-mode SPE cartridges that combine reversed-phase and anion-exchange properties. For instance, the Oasis MAX cartridge has demonstrated high selectivity for acidic compounds like 1-OHPG, enabling efficient cleanup and extraction from urine with minimal sample volume. nii.ac.jpcapes.gov.brnih.gov Other methods have successfully utilized phenyl-modified reverse phase columns for SPE. nih.govoup.com
Dispersive Liquid-Liquid Microextraction (DLLME) has emerged as a rapid, economical, and environmentally friendly alternative to traditional liquid-liquid extraction and SPE. oup.com This technique involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into the aqueous sample, creating a cloudy solution that facilitates the rapid transfer of analytes from the sample to the extraction solvent. oup.combrjac.com.br While often used for determining total hydroxylated PAHs after hydrolysis, DLLME represents a promising microextraction strategy in this analytical space. oup.comscispace.com Another variant, air-assisted liquid-liquid microextraction (AALLME), has also been compared for its efficacy in extracting mono-hydroxylated PAHs. brjac.com.br
Table 1: Comparison of Selected Extraction Techniques for 1-OHPG and Related Metabolites
| Technique | Sorbent/Solvent System | Matrix | Key Advantages | Reference(s) |
|---|---|---|---|---|
| Solid-Phase Extraction (SPE) | Mixed-mode anion-exchange & reversed-phase (Oasis MAX) | Human Urine | High selectivity for acidic 1-OHPG; requires only 1 mL of urine. | nii.ac.jpcapes.gov.brnih.gov |
| Solid-Phase Extraction (SPE) | Phenyl modified reverse phase | Human Urine | Enables separation of 1-OHPG, 1-OHP Sulfate, and free 1-OHP. | nih.govoup.com |
| Dispersive Liquid-Liquid Microextraction (DLLME) | Ethanol (disperser), Tetrachloroethylene (extractor) | Human Urine | Rapid, eco-friendly, and simple; used for total 1-OHP after hydrolysis. | oup.comscispace.com |
| Liquid-Liquid Extraction | Ethyl Acetate | Human Urine | Simple extraction for UPLC-MS/MS analysis of 1-OHPG. | nih.gov |
To assess total exposure to pyrene, a hydrolysis step is required to cleave the glucuronide and sulfate conjugates, converting them to free 1-OHP. This is the conventional approach used in many biomonitoring studies. researchgate.netnih.govtaylorandfrancis.com
Enzymatic Hydrolysis is the most common method, typically employing a mixture of β-glucuronidase and arylsulfatase enzymes from Helix pomatia. oup.combrjac.com.brau.dk The process generally involves adjusting the urine sample to an acidic pH (typically pH 5.0), adding the enzyme solution, and incubating for a period ranging from a few hours to overnight (approximately 16 hours) at 37°C. nii.ac.jpoup.comoup.com While widely used, enzymatic hydrolysis can be time-consuming, and its efficiency can be affected by the presence of other competing substrates in the sample matrix, potentially leading to incomplete deconjugation. nii.ac.jpau.dk
Chemical Hydrolysis , primarily acid hydrolysis, offers a faster alternative. This method involves treating the sample with a strong acid, such as 5N hydrochloric acid (HCl), and heating it (e.g., at 70°C for 30 minutes) to achieve deconjugation. oup.comscispace.com
Table 2: Typical Conditions for Hydrolysis of Pyrene Metabolites
| Hydrolysis Type | Reagent(s) | Typical Conditions | Key Considerations | Reference(s) |
|---|---|---|---|---|
| Enzymatic | β-glucuronidase / Arylsulfatase | pH ~5.0, 37-60°C, 2-16 hours | Time-consuming; potential for incomplete hydrolysis. | nii.ac.jpoup.comoup.com |
| Chemical | Hydrochloric Acid (HCl) | 5N HCl, 70°C, 30 minutes | Faster than enzymatic hydrolysis. | oup.comscispace.com |
Extraction Techniques (e.g., Solid-Phase Extraction, Liquid-Liquid Microextraction)
Chromatographic Separation Principles for this compound
Chromatographic separation is essential for isolating 1-OHPG or its deconjugated form, 1-OHP, from other endogenous compounds in the sample extract prior to detection.
HPLC is a cornerstone technique for the analysis of pyrene metabolites. cdc.gov Methods have been developed that allow for the direct analysis of the intact 1-OHPG conjugate, separating it from free 1-OHP and 1-hydroxypyrene sulfate in a single run. nih.govoup.com
Stationary Phases: Reversed-phase columns are standard, with C18 being the most common. nii.ac.jpoup.com Phenyl-modified reversed-phase columns have also been shown to provide excellent baseline separation of pyrene metabolites. nih.govoup.com
Mobile Phases: Gradient elution is typically employed to achieve optimal separation. Common mobile phase systems include acetonitrile (B52724) and an acidic buffer or water containing modifiers like formic acid or ammonium (B1175870) hydroxide (B78521) to improve peak shape and retention. nih.govnii.ac.jpoup.com
UHPLC utilizes columns with smaller particle sizes (<2 µm), which allows for significantly faster analysis times and improved resolution and sensitivity compared to traditional HPLC. researchgate.net UHPLC methods, often coupled with highly sensitive detectors, are increasingly being adopted for high-throughput analysis of 1-OHPG. nih.gov For instance, a UPLC method using a C18 column was able to complete the entire analytical procedure within 8 minutes. researchgate.net These methods provide a powerful tool for large-scale epidemiological studies where sample throughput is a critical factor.
High-Performance Liquid Chromatography (HPLC) Methodologies
State-of-the-Art Detection and Quantification Techniques
The choice of detector is critical for achieving the required sensitivity and selectivity for quantifying 1-OHPG, especially at the low concentrations found in non-occupationally exposed populations.
Fluorescence Detection (FLD) is a highly sensitive and widely used technique for 1-OHPG and 1-OHP. nih.govchromsystems.com A key advantage is the significantly higher native fluorescence of 1-OHPG compared to 1-OHP, which can make the direct measurement of the conjugate more sensitive. nih.govcdc.govresearchgate.net
Tandem Mass Spectrometry (MS/MS) , particularly when coupled with LC or UPLC, is considered a state-of-the-art detection method. nii.ac.jpnih.gov LC-MS/MS provides exceptional selectivity and sensitivity, allowing for the direct and unambiguous quantification of 1-OHPG. capes.gov.brnih.gov The use of a stable isotope-labeled internal standard, such as deuterated 1-OHPG (1-OHP-d9-G), is common in these methods to improve precision and accuracy by correcting for matrix effects and variations in instrument response. nii.ac.jpnih.govresearchgate.net
Other Advanced Techniques:
Synchronous Fluorescence Spectroscopy (SFS): This technique enhances specificity by simultaneously scanning both excitation and emission wavelengths at a constant difference. It has been used for sensitive detection, sometimes directly after immunoaffinity chromatography cleanup, bypassing the need for an HPLC separation step. nih.govnih.gov
Capillary Electrophoresis–Tandem Mass Spectrometry (CE-MS/MS): A high-throughput method has been developed using multisegment injection-CE-MS/MS, which allows for the multiplexed analysis of up to 13 urine extracts in a single run, with an analysis time of less than 3 minutes per sample. acs.org
Spectroelectrochemical Sensing: This novel technique uses an optically transparent thin-layer electrode cell to selectively modulate the fluorescence signal by oxidizing the analytes, allowing for the distinction between the overlapping fluorescence spectra of 1-OHP and 1-OHPG. acs.org
Table 3: Performance of Modern Detection Techniques for 1-OHPG
| Technique | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Features | Reference(s) |
|---|---|---|---|---|
| UPLC-MS/MS | 0.015 ng/mL | 0.051 ng/mL | High sensitivity and selectivity; uses isotope dilution. | nih.gov |
| UPLC-FLD | 0.0032 ng/mL | 0.010 ng/mL | Rapid analysis (8 min); high fluorescence response. | researchgate.net |
| LC-MS/MS | 0.13 fmol/injection | Not Reported | High precision with deuterated internal standard. | nii.ac.jpcapes.gov.brnih.gov |
| Spectroelectrochemical Sensing | 9 x 10⁻¹¹ M (0.036 ng/mL) | Not Reported | Distinguishes between 1-OHP and 1-OHPG without chromatography. | acs.org |
Fluorescence Detection (FLD) Optimization for Conjugates
High-Performance Liquid Chromatography (HPLC) coupled with Fluorescence Detection (FLD) is a widely used method for the analysis of polycyclic aromatic hydrocarbon (PAH) metabolites due to its high sensitivity and selectivity. thaiscience.info For 1-HPG, the intrinsic fluorescence of the pyrene moiety allows for sensitive detection. nih.gov
Optimization of FLD for 1-HPG involves selecting the ideal excitation and emission wavelengths. Research has established that 1-HPG is not only fluorescent but is significantly more so than its deconjugated form, 1-hydroxypyrene. nih.govnih.gov Studies have shown that 1-HPG is approximately three to five times more fluorescent than free 1-hydroxypyrene. nih.govnih.govresearchgate.net This enhanced fluorescence provides a more sensitive biomarker for assessing exposure to pyrene. nih.govresearchgate.net Analytical methods have been developed that achieve baseline separation of 1-HPG, its sulfate conjugate, and free 1-hydroxypyrene, allowing for individual quantification in a single analysis. nih.gov These methods often use a phenyl-modified reverse-phase column with a gradient elution system of an acidic buffer and acetonitrile. nih.gov
A spectroelectrochemical sensing approach combines fluorescence spectroscopy with electrochemical modulation. acs.orgnih.gov This technique uses an optically transparent thin-layer electrode (OTTLE) cell to selectively oxidize the analytes, which allows for the distinction between the overlapping fluorescence spectra of 1-hydroxypyrene and its glucuronide conjugate. acs.orgnih.gov
Mass Spectrometry (MS) Applications in this compound Analysis
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS) or capillary electrophoresis (CE-MS), has become a cornerstone for the definitive analysis of biomarkers like 1-HPG. nii.ac.jpnih.gov Its high specificity and sensitivity allow for reliable quantification even in complex biological matrices such as urine. researchgate.net
Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most common ionization sources for LC-MS analysis of polar and semi-polar compounds, including glucuronide conjugates.
For glucuronides like 1-HPG, ESI is often the preferred method. nih.govresearchgate.net Analysis is typically performed in the negative ion mode, which readily generates a very intense and stable deprotonated molecule, [M-H]⁻. nii.ac.jpnih.gov This high stability and ionization efficiency contribute to the high sensitivity of ESI-MS methods for this analyte. nih.gov While APCI can also be used, ESI generally provides better sensitivity for this class of compounds. researchgate.netresearchgate.net Positive ion mode ESI can also be utilized, where the molecule may be detected as a protonated molecule [M+H]⁺ or an ammonium adduct [M+NH₄]⁺, though this is less common for glucuronides which are easily deprotonated. nih.gov
Tandem mass spectrometry (MS/MS) provides an additional layer of specificity and is the gold standard for quantitative bioanalysis. researchgate.net By selecting a specific precursor ion (e.g., the [M-H]⁻ of 1-HPG) and monitoring its fragmentation into specific product ions, a technique known as Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) can be employed. researchgate.net This process virtually eliminates matrix interferences, leading to highly specific and sensitive quantification. researchgate.net
LC-MS/MS methods for 1-HPG have been extensively developed, allowing for the direct, sensitive, and simple determination of the conjugate in urine. nii.ac.jp These methods are often rapid, with some high-throughput approaches like multisegment injection-capillary electrophoresis-tandem mass spectrometry (MSI-CE-MS/MS) analyzing a sample in under three minutes. nih.govacs.org The use of a stable isotope-labeled internal standard, such as deuterated this compound (1-OHP-d₉-G), is crucial to correct for any matrix effects and variations during sample preparation and analysis, thereby improving precision and accuracy. nii.ac.jpnih.gov
| Parameter | MSI-CE-MS/MS Method nih.govacs.org | UPLC-MS/MS Method nih.gov |
| Internal Standard | 1-OHP-d₉-G | 1-OHP-d₉-G |
| Ionization Mode | ESI Negative (assumed) | ESI Negative |
| Analysis Time/Sample | < 3 minutes | Not specified |
| Detection Limit (LOD) | 7 ng/L | 0.015 ng/mL |
| Quantitation Limit (LOQ) | Not specified | 0.051 ng/mL |
| Precision (CV%) | 7.7% | 4.3% (intra-day), 6.7% (inter-day) |
| Accuracy (Recovery) | 93 ± 3% | 79.4–106% |
This table presents data from different studies and is for illustrative comparison.
High-Resolution Mass Spectrometry (HRMS) offers the ability to measure the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to within 5 parts per million (ppm). This allows for the determination of an elemental formula for the detected ion, providing a high degree of confidence in its identification. In the context of metabolite profiling, HRMS is a powerful tool for untargeted or quasi-targeted analysis, enabling the simultaneous detection of a wide range of metabolites in a single run. annualreviews.orgdntb.gov.ua It can be used to identify 1-HPG and other PAH metabolites without the need for reference standards for every single compound, which is a significant advantage in exploratory research. annualreviews.org
Tandem Mass Spectrometry (MS/MS) for Confirmation and Quantitation
Electrochemical Detection Principles and Applications
Electrochemical detection offers a sensitive and often cost-effective alternative for the analysis of electroactive compounds like 1-HPG. The principle relies on the oxidation or reduction of the analyte at an electrode surface at a specific potential. The hydroxyl group on the pyrene ring makes 1-HPG and its parent compound electrochemically active. acs.org
Research has demonstrated the use of specialized electrochemical sensors for the detection of 1-hydroxypyrene. acs.orgnih.gov These sensors often employ modified electrodes, for example, using nanocomposites of metal-organic frameworks (Cr-MOF) and graphene oxide, to enhance the electrocatalytic effect and improve sensitivity. nih.gov Detection is typically carried out using techniques like differential pulse voltammetry (DPV) or cyclic voltammetry (CV). nih.gov Under optimal conditions, a linear relationship between the reduction peak current and the concentration of the analyte can be established. acs.orgnih.gov
A combined spectroelectrochemical method utilizes an optically transparent electrode to selectively modulate the fluorescence signal by electrochemically oxidizing the analytes. acs.orgnih.gov This approach can distinguish between 1-hydroxypyrene and 1-HPG, with a calculated limit of detection for 1-HPG as low as 9 x 10⁻¹¹ M. acs.orgnih.gov
| Parameter | Spectroelectrochemical Method acs.orgnih.gov |
| Analyte | This compound |
| Technique | Fluorescence modulation by electrochemical oxidation |
| Linear Range | 1 nM to 1 µM |
| Limit of Detection (LOD) | 9 x 10⁻¹¹ M |
This table presents data from a specific study on a combined spectroelectrochemical method.
Rigorous Method Validation and Quality Control in Academic Research Settings
To ensure the reliability and comparability of data generated in research, analytical methods must undergo rigorous validation. thaiscience.info Method validation establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical application. Key validation parameters include:
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. Calibration curves are constructed over a defined range, and the coefficient of determination (R²) should ideally be >0.99. nih.govresearchgate.net
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is often defined as a signal-to-noise ratio of 3. nih.govnih.gov
Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It is often defined as a signal-to-noise ratio of 10. thaiscience.inforesearchgate.net
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the coefficient of variation (CV) or relative standard deviation (RSD) and is assessed at both intra-day (within-run) and inter-day (between-run) levels. nih.govcmu.ac.th
Accuracy: The closeness of the mean test result to the true value. It is often determined through recovery studies by analyzing samples spiked with a known amount of the analyte. nih.govcmu.ac.th
Specificity/Selectivity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as metabolites, impurities, or matrix components. researchgate.net
Cellular Transport Mechanisms of this compound
The cellular transport of this compound is a critical step in its disposition, preventing intracellular accumulation and facilitating its excretion into bile or urine. This transport is not a passive process but is mediated by specific families of transporter proteins. Because glucuronide conjugates are generally too hydrophilic to permeate cell membranes freely, they require active transport for their excretion. helsinki.fi The primary transporters involved belong to the ATP-binding cassette (ABC) superfamily, particularly the Multidrug Resistance-Associated Proteins (MRPs), and to a lesser extent, the Solute Carrier (SLC) superfamily, which includes Organic Anion Transporters (OATs).
Organic Anion Transporters (OATs) are part of the SLC22A family and are primarily responsible for the uptake of a wide variety of small, hydrophilic organic anions from the blood into cells, particularly in the kidney and liver. wikipedia.orgnih.gov They function as anion exchangers and play a significant role in the renal elimination of toxins and drug metabolites. wikipedia.orgnih.gov While OATs transport a broad range of anionic compounds, their specific role in the direct transport of this compound is less characterized than that of the efflux transporters. nih.govbibliotekanauki.pl
Multidrug Resistance-Associated Proteins (MRPs), members of the ABC transporter superfamily, are key efflux transporters that actively pump substrates out of cells. nih.govnih.gov MRPs, specifically MRP1 through MRP4, are known to transport a wide array of compounds, including glutathione (B108866) and glucuronide conjugates. nih.govnih.govsolvobiotech.com Research has identified several MRPs as crucial for the elimination of this compound.
MRP2 (ABCC2): While MRP2 is a high-capacity transporter for many glucuronide conjugates, such as estradiol-17β-glucuronide, its transport activity for smaller glucuronides, including this compound, has been found to be relatively low in in-vitro studies. nih.govacs.org
MRP3 (ABCC3): This transporter demonstrates an affinity for this compound. nih.govacs.org MRP3 is often localized on the basolateral membrane of hepatocytes, suggesting a role in effluxing glucuronides from the liver back into the bloodstream for subsequent renal excretion. helsinki.fi It is considered a high-affinity transporter for many glucuronide metabolites. helsinki.fi
MRP4 (ABCC4): Studies have revealed that MRP4 exhibits high transport rates and a strong affinity for this compound. nih.govacs.org Like MRP3, MRP4 can contribute to the basolateral efflux of anionic conjugates in polarized cells. researchgate.net
Breast Cancer Resistance Protein (BCRP/ABCG2): Another member of the ABC superfamily, BCRP has been shown to be a highly efficient and high-affinity transporter for this compound. helsinki.finih.govacs.org The high transport rates suggest that BCRP plays a significant role in the disposition of this metabolite, likely at apical membranes for direct excretion into bile or urine. helsinki.finih.govdntb.gov.ua
The expression levels and specific localization of these transporters in tissues like the liver and intestines ultimately influence whether this compound is directed toward biliary or renal excretion pathways. nih.govacs.org
To quantify the efficiency and affinity of transporters for this compound, in vitro studies using membrane vesicles isolated from insect cells overexpressing human transporters have been conducted. These assays allow for the determination of key kinetic parameters, such as the Michaelis-Menten constant (Kₘ) and maximum transport velocity (Vₘₐₓ).
Research has shown significant differences in the transport kinetics of this compound among various efflux pumps. nih.govacs.org MRP4 and BCRP, in particular, demonstrate high affinity (low Kₘ values) and high transport rates for this metabolite. nih.govacs.org MRP3 also transports this compound, though with a slightly lower affinity compared to MRP4. nih.govacs.org Conversely, MRP2 shows very low transport activity for this compound. nih.gov
| Transporter | Kₘ (μM) | Vₘₐₓ (pmol/mg/min) | Source |
|---|---|---|---|
| MRP3 (ABCC3) | 8 | Data not specified | nih.govacs.org |
| MRP4 (ABCC4) | 3 | Data not specified | nih.govacs.org |
| BCRP (ABCG2) | 11 | 4400 | nih.govresearchgate.net |
The transport of this compound can also be affected by the presence of other compounds that act as inhibitors of these transporters. For instance, studies on the flavonoid quercetin (B1663063) and its metabolites have demonstrated inhibitory effects on various transporters, including MRP2. nih.gov Such interactions could potentially alter the disposition of co-administered xenobiotics, including this compound, by competing for the same efflux pathways.
Role of Organic Anion Transporters (OATs) and Multidrug Resistance-Associated Proteins (MRPs)
Excretion Pathways of this compound in Animal Models
Once transported out of the cells, this compound is eliminated from the body primarily through biliary and renal pathways. cdc.gov Animal models, particularly rats, have been instrumental in elucidating the relative contributions of these excretion routes.
Biliary excretion is a major pathway for the elimination of high molecular weight metabolites and conjugates from the liver. After formation in hepatocytes, this compound is actively transported across the canalicular membrane into the bile by apical efflux transporters like BCRP and potentially MRP2. nih.govcdc.gov The bile is then released into the intestine.
Studies in rats have shown that a significant portion of a pyrene dose is excreted via the bile as 1-hydroxypyrene. nih.govnih.gov Following intravenous administration of pyrene to rats, the cumulative biliary excretion of its metabolite, 1-hydroxypyrene, ranged from 6.5% to 9.5% of the total dose over 24 hours. nih.govnih.gov After oral administration, this value was slightly higher, ranging from 7.9% to 10.9%. nih.gov Once in the intestine, the glucuronide conjugate can be hydrolyzed by bacterial β-glucuronidases, releasing free 1-hydroxypyrene, which can then be reabsorbed into circulation. researchgate.net This process, known as enterohepatic circulation, can delay the ultimate elimination of the compound from the body. researchgate.net
Renal clearance involves the filtration of blood by the kidneys and the excretion of waste products in the urine. For this compound circulating in the blood (either directly from extrahepatic tissues or after basolateral efflux from hepatocytes via MRP3/MRP4), elimination occurs through the kidneys. wikipedia.org This process involves glomerular filtration and active tubular secretion, the latter being mediated by transporters like OATs on the basolateral membrane and MRPs on the apical membrane of proximal tubule cells. wikipedia.orgnih.gov
In rat models, urinary excretion accounts for a smaller, yet significant, fraction of pyrene metabolite elimination compared to biliary excretion. nih.govnih.gov Following intravenous pyrene administration, the mean cumulative urinary excretion of 1-hydroxypyrene over 24 hours was between 1.7% and 3.2% of the dose. nih.govnih.gov After oral administration, the range was 2.6% to 3.3%. nih.gov These studies highlight that both pathways are important, with biliary excretion being the predominant route in rats. nih.govnih.gov
| Administration Route | % of Dose in Urine | % of Dose in Bile | Source |
|---|---|---|---|
| Intravenous | 1.7 - 3.2% | 6.5 - 9.5% | nih.govnih.gov |
| Oral | 2.6 - 3.3% | 7.9 - 10.9% | nih.gov |
Biliary Excretion Mechanisms
Interactions with Other Xenobiotics Affecting this compound Disposition
The disposition of this compound can be influenced by the co-exposure to other xenobiotics. These interactions primarily occur at the level of the transport proteins responsible for its cellular efflux. science.gov If another compound or its metabolite is a substrate or inhibitor of the same transporters (e.g., MRPs, BCRP), it can compete with this compound for transport, leading to altered excretion kinetics.
For example, the hepatic transport of one acyl glucuronide has been shown to be inhibited by clofibric acid, suggesting that its glucuronide metabolite competes at the level of hepatic transport. science.gov Similarly, flavonoids like quercetin and their conjugates have been shown to be potent inhibitors of OATP and BCRP transporters. nih.gov Such competitive inhibition could potentially decrease the clearance rate of this compound, leading to its temporary accumulation in the liver or an increased efflux into the systemic circulation for renal elimination, thereby shifting the balance between biliary and renal excretion pathways. The induction of hepatic microsomal enzymes by other xenobiotics can also alter the rate of formation of this compound, indirectly affecting its disposition. nih.gov
Research on the Enterohepatic Recirculation of 1-Hydroxypyrene Metabolites
Enterohepatic recirculation is a significant process in the disposition of 1-hydroxypyrene (1-OHP), the primary metabolite of pyrene. This mechanism involves the biliary excretion of conjugated metabolites into the intestine, followed by their reabsorption into the bloodstream, which can prolong their presence in the body. nih.govresearchgate.nettandfonline.com
Following the initial metabolism of pyrene in the liver, 1-OHP is conjugated, predominantly with glucuronic acid, to form this compound (1-OHPG). researchgate.netnih.govcdc.gov This water-soluble conjugate is then actively transported into the bile and released into the intestinal lumen. nih.govcdc.govnih.gov Research indicates that multidrug resistance-associated proteins (MRP2 and MRP3) and breast cancer resistance protein (BCRP) are key efflux transporters involved in the biliary and intestinal excretion of glucuronide metabolites, including 1-OHPG. helsinki.fi
Once in the intestine, 1-OHPG is subject to hydrolysis by β-glucuronidase enzymes, which are produced by the gut microflora. nih.govnih.govoup.com This enzymatic action cleaves the glucuronide moiety, regenerating the parent metabolite, 1-OHP. researchgate.netoup.com The now free and more lipophilic 1-OHP can be reabsorbed from the intestine back into the portal circulation, returning to the liver and systemic circulation. researchgate.netoup.com This cycle of biliary excretion, intestinal hydrolysis, and reabsorption constitutes the enterohepatic recirculation of 1-OHP. nih.gov Physiologically based toxicokinetic (PBTK) models have suggested that this recirculation of 1-OHPG is a primary reason for the delayed elimination of pyrene metabolites from the body. researchgate.net
Evidence for this pathway comes from several key experimental findings. Studies conducted in rats with cannulated bile ducts, which prevents the flow of bile into the intestine, demonstrated a significant reduction in the urinary excretion of 1-OHP compared to control animals. oup.com This finding supports the hypothesis that a substantial portion of the metabolite destined for urinary excretion first undergoes reabsorption from the gut. oup.com
Further compelling evidence is derived from comparing metabolite excretion ratios. In cannulated rats, the ratio of 1-OHP excreted in bile versus urine was found to be approximately 3. nih.gov In contrast, in non-cannulated rats, the ratio of 1-OHP excreted in feces versus urine was only 0.6. nih.gov This discrepancy strongly indicates that a major fraction of the 1-OHP excreted in the bile is normally reabsorbed in the intestine rather than being eliminated in the feces. nih.gov
Research in the marine polychaete Nereis diversicolor also highlights the importance of glucuronidation and gut elimination. In this organism, this compound was identified as the major aqueous metabolite, and both 1-OHP and its glucuronide conjugate were found in the gut fluid and defecation water, supporting the role of the gut in metabolite elimination. researchgate.netnih.govoup.com
Table 1: Distribution of Pyrene and its Metabolites in Nereis diversicolor Tissue
| Compound | Percentage of Total PAH in Tissue |
|---|---|
| This compound | 73% |
| 1-Hydroxypyrene | 2% |
| Pyrene | 25% |
Data sourced from studies on the marine deposit-feeding polychaete Nereis diversicolor. nih.govoup.com
Table 2: Cumulative Excretion of 1-Hydroxypyrene (1-OHP) in Rats (24h post-administration)
| Administration Route | Mean Cumulative % of Dose in Urine | Mean Cumulative % of Dose in Bile |
| Intravenous | 1.7% - 3.2% | 6.5% - 9.5% |
| Oral | 2.6% - 3.3% | 7.9% - 10.9% |
| Data from studies in male Sprague-Dawley rats administered pyrene. nih.gov |
Environmental Occurrence and Ecological Significance of 1 Hydroxypyrene Glucuronide
Detection and Distribution in Environmental Compartments (e.g., aquatic systems, sediments)
1-Hydroxypyrene (B14473) glucuronide, a major metabolite of the polycyclic aromatic hydrocarbon (PAH) pyrene (B120774), is primarily detected in biological matrices rather than directly in environmental compartments like water or sediment. ontosight.ainih.gov Its presence in organisms is an indirect indicator of pyrene contamination in the surrounding environment. However, the parent compound, pyrene, is widespread in aquatic systems and sediments due to sources like incomplete combustion of organic materials, fossil fuels, and industrial activities. mdpi.comfrontiersin.org
Studies have shown a correlation between the levels of PAHs in sediment and the concentration of 1-hydroxypyrene in the bile of fish inhabiting those areas. mdpi.comnih.gov For instance, research conducted on the Svitava and Svratka rivers in the Czech Republic found the highest concentrations of PAHs in sediment at Rajhradice (26.0 mg·kg⁻¹ dry mass), which corresponded with high levels of 1-hydroxypyrene in the bile of chub (Leuciscus cephalus) from the same location. mdpi.comnih.gov Similarly, the lowest PAH content in sediment was found at Kníničky (1.5 mg·kg⁻¹ dry mass), which also showed lower biliary 1-hydroxypyrene concentrations. mdpi.comnih.gov
The distribution of pyrene and its metabolites is influenced by the organism's ability to metabolize and excrete these compounds. While the glucuronide conjugate is highly water-soluble, facilitating its elimination, the parent PAHs can accumulate in the tissues of organisms with limited metabolic capacity, such as certain bivalve molluscs. researchgate.net
Interactive Data Table: PAH Content in Sediment and 1-Hydroxypyrene in Fish Bile
| Location | PAH in Sediment (mg·kg⁻¹ dry mass) | Mean 1-OHP in Fish Bile (ng·mg⁻¹ protein) |
| Modřice | Not Reported | 169.2 ± 99.7 |
| Rajhradice | 26.0 | 152.2 ± 79.7 |
| Kníničky | 1.5 | 98.4 ± 66.1 |
| Bílovice nad Svitavou | Not Reported | 64.1 ± 31.4 |
| Data sourced from a study on the Svitava and Svratka rivers. mdpi.comnih.gov |
Biotransformation and Fate in Non-Mammalian Organisms (e.g., fish, invertebrates)
In non-mammalian aquatic organisms, the biotransformation of pyrene is a crucial process that determines its fate and potential toxicity. This process generally occurs in two phases. nih.gov
Phase I Metabolism: The initial step involves the oxidation of pyrene, primarily by cytochrome P450 enzymes, to form 1-hydroxypyrene. researchgate.net This is the major and principal product of pyrene metabolism. researchgate.netnih.gov
Phase II Metabolism: The 1-hydroxypyrene is then conjugated with an endogenous molecule to increase its water solubility and facilitate excretion. In many aquatic organisms, the primary conjugation reaction is with glucuronic acid, forming 1-hydroxypyrene glucuronide. researchgate.netoup.comresearchgate.net This reaction is catalyzed by the enzyme uridine (B1682114) diphosphate (B83284) glucuronosyltransferase (UGT). ontosight.ai
Fish: Fish are generally efficient at metabolizing PAHs. nih.govrivm.nl The primary metabolite found in fish bile is 1-hydroxypyrene, which is often present in its conjugated form as this compound. mdpi.comresearchgate.net Some studies have also detected sulfate (B86663) conjugates, although glucuronide conjugates are typically more prominent. researchgate.net For example, in a study of flounder, bile samples were treated with β-glucuronidase to convert the conjugated metabolites back to free 1-hydroxypyrene for analysis. frontiersin.orgvliz.be
Invertebrates: The metabolic capabilities of invertebrates vary.
Polychaetes: The marine polychaete Nereis virens demonstrates a high capacity for pyrene biotransformation, with this compound being the most prominent phase II metabolite in its gut tissue. oup.com In Nereis diversicolor, this compound constituted 73% of the total PAH in the tissue. researchgate.net
Molluscs: Bivalve molluscs, in contrast, have a limited ability to metabolize PAHs and tend to accumulate the parent compounds in their tissues. researchgate.net However, some gastropods, like the marine whelk Neptunea lyrata, can efficiently biotransform 1-hydroxypyrene into phase II metabolites, including pyrene glucuronide. tandfonline.com
Crustaceans: Crustaceans generally metabolize xenobiotics faster than molluscs. nih.gov Studies on crustaceans like the Dungeness crab have identified 1-hydroxypyrene as a suitable indicator of PAH exposure. au.dk
The excretion of these water-soluble metabolites is a key detoxification pathway. However, some invertebrates may be less efficient at excreting these metabolites, which could lead to their accumulation and potential for trophic transfer. researchgate.net
Research on this compound as an Indicator of PAH Contamination in Ecosystems
1-hydroxypyrene, and by extension its glucuronide conjugate, is widely recognized and utilized as a biomarker for assessing exposure to PAHs in aquatic ecosystems. nih.govau.dk The measurement of 1-hydroxypyrene in the bile of fish is a common method in environmental monitoring programs. mdpi.comfrontiersin.org
The rationale for using 1-hydroxypyrene as a biomarker is based on several factors:
Pyrene is a common and abundant component of PAH mixtures in the environment. nih.govtaylorandfrancis.com
1-hydroxypyrene is the principal metabolite of pyrene. researchgate.netnih.gov
Its concentration in bile reflects recent exposure to PAHs. nih.gov
Analytical methods for its detection are well-established and sensitive. mdpi.comnih.gov
Long-term monitoring studies have successfully used biliary 1-hydroxypyrene concentrations in flatfish to track spatial and temporal trends of PAH contamination in marine and estuarine environments. frontiersin.org For instance, a study in the Netherlands analyzed over 1800 bile samples from dab and flounder between 1996 and 2012 to assess PAH pollution. frontiersin.org
The analysis typically involves collecting bile from fish, followed by enzymatic hydrolysis with β-glucuronidase to cleave the glucuronide conjugate, and then quantifying the resulting free 1-hydroxypyrene using techniques like High-Performance Liquid Chromatography (HPLC) with fluorescence detection. mdpi.comfrontiersin.orgnih.gov The direct analysis of this compound is also possible and can offer increased sensitivity due to its higher fluorescence compared to 1-hydroxypyrene. nih.govnih.gov
Interactive Data Table: Research on 1-Hydroxypyrene as a PAH Biomarker
| Organism | Matrix | Key Finding | Reference |
| Chub (Leuciscus cephalus) | Bile | Biliary 1-OHP correlated with PAH levels in sediment. | mdpi.comnih.gov |
| Dab (Limanda limanda) & Flounder (Platichthys flesus) | Bile | Used for long-term monitoring of PAH contamination in marine and estuarine waters. | frontiersin.org |
| Marine Polychaete (Nereis diversicolor) | Tissue | 1-hydroxypyrene is a suitable biomarker for total PAH exposure. | au.dk |
| Dungeness crab | Not Specified | 1-hydroxypyrene is a suitable indicator for PAH exposure. | au.dk |
| Humans | Urine | Urinary 1-OHP is a widely used biomarker for occupational and environmental PAH exposure. | ontosight.ainih.gov |
Environmental Degradation Pathways of this compound
Information specifically on the environmental degradation pathways of this compound itself is limited in the provided search results. The focus of most research is on the biotransformation and excretion of this metabolite from organisms. Once excreted into the aquatic environment, its fate is likely governed by microbial degradation.
The parent compound, pyrene, can be degraded by various bacteria in soil and marine environments. nih.govnih.gov These bacteria can break down the aromatic rings of pyrene through a series of enzymatic reactions. nih.govnih.gov For example, some bacteria initiate the degradation of pyrene by forming cis-4,5-dihydro-4,5-dihydroxypyrene. nih.gov It is plausible that once this compound is excreted, it can be hydrolyzed back to 1-hydroxypyrene by environmental microbial enzymes. This free 1-hydroxypyrene would then be susceptible to further microbial degradation, similar to other phenolic compounds.
Applications of 1 Hydroxypyrene Glucuronide As a Research Biomarker
Utility in Assessing PAH Exposure in Experimental Animal Models
1-Hydroxypyrene (B14473) glucuronide (1-HPG) serves as a valuable research biomarker for assessing exposure to polycyclic aromatic hydrocarbons (PAHs) in experimental animal models. PAHs are a class of chemicals that are released from burning coal, oil, gasoline, trash, tobacco, and wood. ontosight.ai Laboratory animal studies are crucial for understanding the toxicokinetics and potential health effects of PAHs, and 1-HPG provides a sensitive and specific measure of internal dose.
In various animal models, including rodents, the measurement of urinary 1-HPG has been shown to correlate with exposure to pyrene (B120774), a common PAH. nih.gov This allows researchers to quantify the extent of PAH uptake and metabolism under controlled laboratory conditions. For instance, studies have demonstrated that administering pyrene to rats results in a dose-dependent increase in urinary 1-HPG concentrations. These models are instrumental in elucidating the metabolic pathways of PAHs, where pyrene is first oxidized to 1-hydroxypyrene (1-OHP) and then conjugated with glucuronic acid to form the more water-soluble 1-HPG, facilitating its excretion. ontosight.ai
Animal studies utilizing 1-HPG as a biomarker have contributed to understanding the impact of PAHs on various physiological systems. For example, research in animal models has linked PAH exposure to adverse effects on adipose tissue and cardiovascular health. nih.govresearchgate.net While challenges exist in directly extrapolating findings from animal models to human health due to species-specific differences in metabolism and disease processes, these studies provide essential mechanistic insights. nih.gov
Furthermore, experimental animal models are employed to investigate the carcinogenic potential of PAHs. healthandenvironment.org Although many higher molecular weight PAHs are known carcinogens, the use of biomarkers like 1-HPG helps in assessing the internal dose of the complex PAH mixtures to which organisms are exposed. healthandenvironment.orgepa.gov
Application in Environmental Epidemiology and Population Exposure Studies (Non-Clinical, Research-Focused)
In the field of environmental epidemiology, which studies the health effects of environmental exposures on human populations, 1-HPG is a widely used non-invasive biomarker for assessing exposure to PAHs. nih.govjhu.eduwikipedia.org Its measurement in urine provides a practical tool for large-scale population studies aiming to understand the relationship between environmental PAH levels and potential health outcomes. ontosight.ai
Research has consistently shown elevated levels of 1-HPG in populations with known exposures to PAHs, such as smokers, individuals treated with coal tar, and those who consume charbroiled meat. nih.gov Moreover, studies have demonstrated a link between environmental exposure to airborne particulate matter containing PAHs and increased urinary excretion of 1-HPG. nih.gov This makes 1-HPG a potential surrogate biomarker for exposure to fine particulate matter, a major air pollutant of public health concern. nih.gov
A cross-sectional study of highway toll-station workers in Taipei, Taiwan, found a significantly higher mean concentration of urinary 1-HPG in the exposed group compared to a reference group of office workers. nih.govtandfonline.com The study also observed a dose-response relationship, with urinary 1-HPG concentrations increasing with the cumulative traffic volume, suggesting its utility as a biomarker for vehicle exhaust exposure. nih.govtandfonline.com
Methodological Considerations for Urinary 1-Hydroxypyrene Glucuronide Measurement in Research
The accurate measurement of urinary 1-HPG is critical for its application in research. Historically, the analysis involved enzymatic deconjugation of 1-HPG to 1-hydroxypyrene (1-OHP) followed by measurement. nih.gov However, methods have been developed for the direct analysis of 1-HPG.
A rapid and simple method utilizing high-pressure liquid chromatography (HPLC) with fluorescence detection allows for the direct measurement of 1-HPG, as well as the sulfate (B86663) conjugate and free 1-OHP, in a single analysis. oup.com This method eliminates the need for the time-consuming enzymatic hydrolysis step. oup.com The analysis of urine from workers in a coal gasification plant using this method revealed that 1-HPG was the major pyrene metabolite, accounting for 80–100% of the total pyrene metabolites excreted. oup.com
It is noteworthy that 1-HPG is significantly more fluorescent than its precursor, 1-OHP. nih.govoup.com Specifically, it has been reported to be approximately 3- to 5-fold more fluorescent, which can enhance the sensitivity of detection. nih.govoup.com
Influence of Confounding Factors on Biomarker Levels in Research Cohorts
Several factors can influence urinary 1-HPG levels in research cohorts, and these must be considered when interpreting biomonitoring data. These confounding factors can include demographic, lifestyle, and environmental variables.
A study based on the second Korean National Environmental Health Survey (2012–2014) found that urinary concentrations of PAH metabolites, including 1-hydroxypyrene, differed significantly among age groups. nih.gov The study also noted that urinary 1-hydroxypyrene concentration was significantly higher in the obese group compared to other body weight groups. nih.gov Furthermore, the type of fuel used for heating was a significant factor, with the use of coal, briquettes, or wood associated with higher odds of elevated 1-hydroxypyrene levels compared to gas. nih.gov
Other lifestyle factors such as diet and smoking are well-established confounders. nih.gov Consumption of grilled or smoked foods can be a significant source of PAH exposure. nih.gov
Comparative Biomarker Efficacy with Other PAH Metabolites in Research Settings
While 1-HPG is a widely used biomarker for PAH exposure, its efficacy is often considered in comparison to other PAH metabolites. The choice of biomarker can depend on the specific research question and the exposure scenario being investigated.
1-HPG, or its deconjugated form 1-OHP, is the most commonly used urinary PAH metabolite due to its relatively high concentration and prevalence in urine, as well as the relative ease of its measurement. nih.gov It serves as a good indicator of recent exposure to PAHs. nih.gov
However, different PAH metabolites can provide information about exposure to different parent PAHs. For instance, in addition to 1-hydroxypyrene, metabolites such as 1-hydroxyphenanthrene (B23602) and 3-hydroxybenzo(a)pyrene are also measured in some studies to provide a more comprehensive picture of PAH exposure. helcom.fi In a study of housewives in Korea, urinary concentrations of 2-naphthol (B1666908) and 1-hydroxyphenanthrene were also assessed alongside 1-hydroxypyrene. nih.gov
The analysis of multiple metabolites can be particularly useful in identifying specific sources of PAH exposure, as the profile of excreted metabolites can reflect the composition of the parent PAH mixture.
Integration of this compound Data in Research-Oriented Exposure Assessment Frameworks
Data on urinary 1-HPG concentrations are a critical component of human exposure assessment frameworks in a research context. epa.govepa.gov These frameworks provide a systematic approach to characterizing human contact with environmental agents and are essential for risk assessment. nih.govaiha.org
Biomonitoring data, such as urinary 1-HPG levels, provide a measure of the internal dose of a substance, reflecting the amount that has been absorbed, distributed, metabolized, and excreted by the body. This is a significant advantage over simply measuring external environmental concentrations, as it accounts for individual differences in uptake and metabolism.
The integration of 1-HPG data into exposure assessment frameworks allows researchers to:
Quantify exposure levels in different populations and identify highly exposed subgroups.
Evaluate the effectiveness of interventions aimed at reducing PAH exposure.
Investigate the links between exposure and health outcomes in epidemiological studies.
Refine exposure models by providing real-world data to validate and improve model predictions.
The U.S. Environmental Protection Agency (EPA) provides guidelines for human exposure assessment that emphasize the importance of integrating various types of data, including biomonitoring results, to provide a comprehensive characterization of exposure. epa.govepa.gov
Table of Research Findings on Urinary this compound
| Study Population | Key Finding | Reference |
|---|---|---|
| Highway Toll-Station Workers | Mean urinary 1-OHP-gluc was 0.117 µmol/mol creatinine (B1669602) in exposed workers vs. 0.073 µmol/mol creatinine in the reference group. | nih.govtandfonline.com |
| Coal Gasification Plant Workers | 1-OHP-GlcUA was the major metabolite, with levels ranging from 0.31–0.94 µg/g creatinine. | oup.com |
Table of Chemical Compounds
| Compound Name | Abbreviation |
|---|---|
| This compound | 1-HPG, 1-OHP-gluc, 1-OH P-GlcUA |
| 1-Hydroxypyrene | 1-OHP, 1-OH P |
| 1-Hydroxyphenanthrene | |
| 2-Naphthol | |
| 3-Hydroxybenzo(a)pyrene | |
| Anthracene | |
| Benzo(a)pyrene | |
| Chrysene | |
| Coronene | |
| Fluoranthene | |
| Fluorene | |
| Indeno(1,2,3-c,d)pyrene | |
| Naphthalene | |
| Phenanthrene |
Emerging Research Frontiers and Future Directions in 1 Hydroxypyrene Glucuronide Studies
Development of Novel High-Throughput Analytical Platforms for 1-Hydroxypyrene (B14473) Glucuronide
Traditional methods for quantifying pyrene (B120774) metabolites often involve time-consuming enzymatic hydrolysis to measure the parent compound, 1-hydroxypyrene (1-HP). acs.orgoup.com This step can introduce variability and is a significant bottleneck in large-scale epidemiological studies. acs.orgacs.org Consequently, a major research frontier is the development of high-throughput platforms for the direct and rapid analysis of intact 1-HPG.
A significant advancement in this area is the use of multisegment injection-capillary electrophoresis-tandem mass spectrometry (MSI-CE-MS/MS). acs.orgnih.gov This technique allows for the direct analysis of 1-HPG in urine with a simple extraction procedure, bypassing the need for enzymatic deconjugation. nih.gov MSI-CE-MS/MS enables the multiplexed analysis of numerous urine extracts in a single run, achieving a throughput of less than three minutes per sample. acs.org This method has demonstrated good precision and accuracy, with a mean recovery of 93 ± 3% for urinary 1-HPG. acs.org
Other innovative approaches include the development of spectroelectrochemical sensing in optically transparent thin-layer electrode (OTTLE) cells. acs.org This method can distinguish between the overlapping fluorescence spectra of 1-HP and 1-HPG by selectively oxidizing the analytes, allowing for their quantification in approximately 30 minutes for a mixture. acs.org Such rapid and sensitive methods are crucial for processing the large sample numbers required for comprehensive population studies and for providing timely data in exposure scenarios like occupational health monitoring. acs.orgacs.org
Table 1: Comparison of Conventional and Novel Analytical Methods for Pyrene Metabolites
| Feature | Conventional Methods (e.g., GC-MS, HPLC-FLD after hydrolysis) | High-Throughput Methods (e.g., MSI-CE-MS/MS) |
|---|---|---|
| Analyte | Total 1-Hydroxypyrene (after enzymatic hydrolysis) | Intact 1-Hydroxypyrene Glucuronide |
| Sample Preparation | Complex, includes overnight enzymatic hydrolysis. acs.orgoup.com | Simple, often just extraction. acs.orgnih.gov |
| Analysis Time | Slow, limited by hydrolysis step. acs.org | Rapid (< 3 min/sample). acs.org |
| Potential for Bias | Prone to bias from incomplete hydrolysis. acs.org | Reduced bias by avoiding deconjugation. acs.org |
| Suitability | Smaller studies | Large-scale biomonitoring. acs.org |
Investigation of Less Explored Conjugation or Secondary Metabolic Pathways of 1-Hydroxypyrene
While glucuronidation is the primary metabolic pathway for 1-hydroxypyrene in humans, leading to the formation of 1-HPG, other conjugation and secondary metabolic pathways exist and represent a growing area of research. oup.comnih.govoup.com The metabolism of pyrene is complex; after the initial formation of 1-HP, it can undergo further conjugation with sulfate (B86663) to form 1-hydroxypyrene sulfate. oup.comnih.gov Studies have shown that while 1-HPG is the predominant metabolite, accounting for 80-100% of total pyrene metabolites in the urine of exposed workers, low levels of the sulfate conjugate are also detectable. oup.comnih.gov
Furthermore, research indicates the potential for further oxidation of 1-HP to form dihydroxypyrenes (e.g., 1,6- and 1,8-dihydroxypyrene) and subsequently pyrene-quinones. researchgate.netresearchgate.net These secondary metabolites are of interest as they may represent different toxicological pathways compared to the detoxification route of glucuronidation. researchgate.net In some marine invertebrates, conjugation with glucose (glucosidation) and sulfate can be predominant pathways, highlighting species-specific differences in metabolism. researchgate.netau.dk Investigating these less-explored pathways in humans is crucial for a complete understanding of pyrene's metabolic fate and for identifying potential new biomarkers that may offer insights into individual susceptibility and toxicological outcomes.
Research on this compound in Non-Traditional Biological Matrices
The vast majority of 1-HPG research has focused on its measurement in urine. However, there is a growing interest in exploring non-traditional biological matrices, which could offer advantages such as non-invasive sample collection and different windows of exposure. Potential matrices for future research include:
Saliva: Saliva offers a non-invasive and easily accessible alternative to urine for biomonitoring. Research is needed to establish the correlation between salivary and urinary 1-HPG levels and to validate analytical methods for this matrix.
Hair: Hair analysis can provide a long-term cumulative record of exposure to various substances. Investigating the incorporation of 1-HPG into hair could offer a historical perspective on an individual's PAH exposure, complementing the short-term information provided by urine.
Meconium: For assessing in-utero exposure, meconium (the first stool of a newborn) is a valuable matrix. Detecting 1-HPG in meconium could provide a direct measure of fetal exposure to PAHs.
Bile: While invasive to collect in humans, bile is a primary excretion route for metabolites. Studies in fish have extensively used biliary 1-HP to assess PAH pollution in aquatic environments, demonstrating its utility in a matrix where metabolites are concentrated. mdpi.com
Research into these matrices could expand the toolkit for exposure assessment, providing more comprehensive data for different exposure scenarios and populations.
Application of Omics Technologies (e.g., Metabolomics, Proteomics) to Understand its Biological Context
The integration of "omics" technologies is set to revolutionize the understanding of the biological context of 1-HPG. Instead of viewing it as an isolated biomarker, researchers are using metabolomics, proteomics, and transcriptomics to explore the systemic biological response to pyrene exposure. nih.govresearchgate.net
Metabolomics studies, using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, can reveal broad metabolic perturbations following pyrene exposure. nih.govnih.gov For instance, integrated metabolomics and transcriptomics in human hepatocytes exposed to pyrene revealed significant alterations in glycerophospholipid metabolism and energy production pathways like oxidative phosphorylation and fatty acid β-oxidation. nih.govresearchgate.net Such studies provide a functional readout of the cellular response to exposure, linking the presence of 1-HPG to specific biological pathway disruptions. nih.gov
Similarly, proteomics can identify changes in protein expression associated with PAH exposure, potentially uncovering new biomarkers or mechanistic insights. nih.gov For example, proteomics analysis of plasma in pulmonary arterial hypertension (PAH), a condition with environmental triggers, has implicated inflammation and immune signaling pathways. nih.gov By combining 1-HPG measurements with these omics profiles, researchers can build comprehensive molecular networks that connect PAH exposure to downstream health effects, moving from simple exposure assessment to mechanistic understanding. medrxiv.org
Advanced Computational Modeling of this compound Biokinetics and Fate
Advanced computational modeling, particularly physiologically based pharmacokinetic (PBPK) modeling, is an emerging frontier for understanding the biokinetics of 1-HPG. tandfonline.complos.org PBPK models are mathematical representations of physiological and biochemical processes that govern the absorption, distribution, metabolism, and excretion (ADME) of chemicals. researchgate.netnih.gov
These models can simulate the time-course of pyrene and its metabolites, including 1-HPG, in various tissues and fluids following different exposure scenarios (e.g., inhalation, dermal). plos.orgresearchgate.net A key finding from such models is the prediction that 1-HPG is the predominant urinary metabolite and that its delayed elimination from the body may be due to enterohepatic circulation. researchgate.net
PBPK models for related PAHs like benzo[a]pyrene (B130552) have been extrapolated to humans to simulate metabolite excretion in workers, helping to distinguish between exposure routes like dermal contact and inhalation. plos.org By refining these models for pyrene and 1-HPG, researchers can better predict internal doses from external exposure data, understand inter-individual variability in metabolism, and optimize biomonitoring strategies by, for example, determining the best sampling times. nih.govresearchgate.net
Table 2: Key Parameters in PBPK Models for Pyrene Metabolites
| Parameter Category | Examples | Relevance to 1-HPG Modeling |
|---|---|---|
| Physiological Parameters | Tissue volumes, blood flow rates, age-specific parameters. tandfonline.com | Determines the distribution and transport of pyrene and 1-HPG throughout the body. |
| Biochemical Parameters | Metabolic enzyme kinetics (e.g., Vmax, Km), protein binding. nih.govresearchgate.net | Governs the rate of formation of 1-hydroxypyrene and its subsequent glucuronidation. |
| Chemical-Specific Parameters | Tissue:blood partition coefficients, renal clearance rates. nih.govresearchgate.net | Defines how the compounds partition between tissues and are eliminated from the body. |
| Exposure Parameters | Route (inhalation, dermal, oral), duration, and magnitude of exposure. plos.org | Provides the input function for the model to simulate real-world exposure scenarios. |
Q & A
What is the role of 1-hydroxypyrene glucuronide (1-OHPG) as a biomarker in polycyclic aromatic hydrocarbon (PAH) exposure studies?
1-OHPG is a phase II metabolite of pyrene, a common PAH, and serves as a biomarker for recent PAH exposure. Its urinary excretion reflects the efficiency of glucuronidation and is widely used in occupational and environmental health studies. Measurement involves enzymatic hydrolysis of urine samples to convert conjugated metabolites (e.g., glucuronides) back to free 1-hydroxypyrene, followed by quantification via HPLC or fluorescence detection .
How do advanced analytical methods improve the sensitivity and specificity of 1-OHPG quantification in complex biological matrices?
Advanced techniques include:
- Spectroelectrochemical sensing : Uses optically transparent thin-layer electrode cells to distinguish 1-OHPG from its aglycone via fluorescence modulation, achieving detection limits as low as 9 × 10⁻¹¹ M .
- Capillary electrophoresis-tandem mass spectrometry (CE-MS/MS) : Enables rapid screening (5–10 min per sample) with minimal sample preparation, ideal for high-throughput biomonitoring .
- HPLC with β-glucuronidase pretreatment : Validates conjugated metabolite identification and reduces matrix interference through enzymatic hydrolysis .
These methods address challenges like ion suppression and overlapping spectra in urine matrices .
What are the primary sources of 1-OHPG in human populations, and how do they influence exposure assessment?
Key sources include:
- Environmental PAHs : Combustion products (e.g., vehicle exhaust, industrial emissions) .
- Dietary exposures : Consumption of smoked foods or beverages like mate tea, which contains PAHs from drying processes .
- Tobacco smoke : Smokers and secondhand smoke-exposed individuals show elevated 1-OHPG levels .
Studies in Brazil found median urinary 1-OHPG concentrations 10× higher in mate drinkers and smokers compared to controls .
How can researchers resolve discrepancies in 1-OHPG measurements between conjugated and free forms?
Discrepancies arise due to incomplete enzymatic hydrolysis or inter-individual variability in glucuronidation. Methodological solutions include:
- β-glucuronidase/arylsulfatase treatment : Hydrolyzes glucuronide and sulfate conjugates to free 1-hydroxypyrene, improving comparability across studies .
- Cross-validation : Compare fluorometric assays with LC-MS/MS to confirm recovery rates and minimize false positives .
Standardized hydrolysis protocols are critical for reconciling data .
What experimental design considerations are essential for validating 1-OHPG detection methods?
- Enzymatic hydrolysis optimization : Test enzyme activity (e.g., β-glucuronidase) across pH, temperature, and incubation times to maximize conjugate conversion .
- Spike-and-recovery assays : Assess matrix effects by spiking known 1-OHPG concentrations into urine and calculating recovery rates .
- Inter-laboratory comparisons : Validate reproducibility using shared reference materials (e.g., synthetic 1-OHPG) .
Which enzymatic pathways are involved in 1-OHPG formation, and how do genetic polymorphisms affect its excretion?
1-OHPG is synthesized via UGT1A1-mediated glucuronidation of 1-hydroxypyrene. Polymorphisms in UGT1A1 (e.g., UGT1A128 allele) reduce glucuronidation efficiency, leading to variability in urinary 1-OHPG levels across populations. Cohorts in Brazil demonstrated that genetic variants in CYP1A1 and GST genes further modulate PAH metabolism and biomarker reliability .
What are the challenges in detecting 1-OHPG in complex biological matrices, and how can they be mitigated?
Challenges include:
- Matrix effects : Urinary salts and organic acids suppress ionization in MS-based methods. Dilution or solid-phase extraction (SPE) reduces interference .
- Co-eluting metabolites : Use orthogonal techniques (e.g., HPLC followed by spectroelectrochemical sensing) to differentiate 1-OHPG from structurally similar compounds .
- Low analyte concentrations : Pre-concentration steps (e.g., SPE or immunoaffinity columns) enhance sensitivity .
How should researchers interpret conflicting epidemiological data linking 1-OHPG levels to PAH exposure?
Conflicting data may stem from:
- Temporal variability : 1-OHPG reflects recent exposure (half-life ~12–24 hrs), so sampling timing affects results .
- Confounding factors : Diet (e.g., grilled meat), smoking status, and genetic differences require stratification in statistical models .
- Analytical variability : Standardize units (e.g., pmol/mL creatinine) to improve cross-study comparability .
What advantages do monoclonal antibodies (mAbs) offer for 1-OHPG detection in PAH biomonitoring?
mAbs enable:
- High specificity : Target 1-OHPG without cross-reactivity to other PAH metabolites .
- Immunoassays : Rapid, cost-effective screening in resource-limited settings .
- Integration with portable sensors : Field-deployable tools for real-time exposure assessment .
Why do studies report divergent half-lives for 1-OHPG, and how can this impact longitudinal exposure assessments?
Half-life variability (~6–35 hrs) arises from differences in:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
